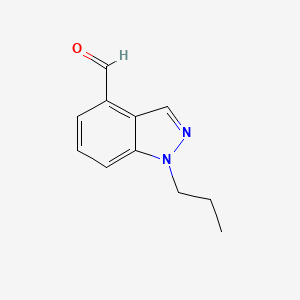

1-propyl-1H-indazole-4-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-propylindazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-6-13-11-5-3-4-9(8-14)10(11)7-12-13/h3-5,7-8H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBSFFATOIULBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC(=C2C=N1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies of 1 Propyl 1h Indazole 4 Carbaldehyde

Reactivity of the Carbaldehyde Functional Group

The aldehyde moiety in 1-propyl-1H-indazole-4-carbaldehyde is a versatile functional group that readily participates in a variety of carbon-carbon bond-forming reactions and reductive transformations. Its electrophilic carbon atom is susceptible to nucleophilic attack, making it a key site for molecular elaboration.

Aldol (B89426) and Related Condensation Reactions

Aldol and related condensation reactions are fundamental carbon-carbon bond-forming processes in organic synthesis. In these reactions, an enolate or enol of an aldehyde or ketone adds to the carbonyl group of another aldehyde or ketone. The initial product is a β-hydroxy carbonyl compound (an aldol addition product), which can then undergo dehydration to form an α,β-unsaturated carbonyl compound (an aldol condensation product).

For this compound, which lacks α-hydrogens, it can only act as the electrophilic partner in crossed or directed aldol reactions. It can react with enolizable aldehydes or ketones in the presence of a base or acid catalyst. The resulting β-hydroxy carbonyl adduct can be isolated or further dehydrated, often under the reaction conditions, to yield the corresponding α,β-unsaturated derivative. The choice of reaction conditions and the nature of the enolate partner are crucial in determining the outcome of the reaction.

Table 1: Illustrative Examples of Aldol-Type Reactions with this compound

| Enolate Source | Base/Catalyst | Product Type | Illustrative Product Name |

| Acetone | NaOH, H₂O/EtOH | α,β-Unsaturated Ketone | 4-(1-Propyl-1H-indazol-4-yl)but-3-en-2-one |

| Cyclohexanone | LHMDS, THF, -78 °C | β-Hydroxy Ketone | 2-((1-Propyl-1H-indazol-4-yl)(hydroxy)methyl)cyclohexan-1-one |

| Propanal | Pyrrolidine (enamine) | β-Hydroxy Aldehyde | 3-Hydroxy-2-methyl-3-(1-propyl-1H-indazol-4-yl)propanal |

Note: The examples in this table are illustrative and based on general principles of aldol reactions.

Knoevenagel Condensations for Olefinic Derivatives

The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is a stabilized carbanion, typically derived from an active methylene (B1212753) compound. nih.govrsc.org Common active methylene compounds include malonic acid and its esters, cyanoacetic acid and its esters, and malononitrile. The reaction is usually catalyzed by a weak base, such as an amine or its salt. rsc.org

This compound is an excellent substrate for Knoevenagel condensations. The reaction with active methylene compounds in the presence of a catalytic amount of a base like piperidine (B6355638) or pyridine (B92270) leads to the formation of a new carbon-carbon double bond, yielding various olefinic derivatives. researchgate.netresearchgate.net These products, which incorporate an electron-withdrawing group conjugated with the newly formed double bond, are valuable intermediates for further synthetic transformations. The Doebner modification of the Knoevenagel condensation, which uses pyridine as a solvent and a carboxylic acid as one of the activating groups, can lead to concomitant decarboxylation.

Table 2: Representative Knoevenagel Condensations of this compound

| Active Methylene Compound | Catalyst | Solvent | Illustrative Product Name |

| Diethyl malonate | Piperidine | Ethanol (B145695) | Diethyl 2-((1-propyl-1H-indazol-4-yl)methylene)malonate |

| Malononitrile | Ammonium (B1175870) acetate | Toluene | 2-((1-Propyl-1H-indazol-4-yl)methylene)malononitrile |

| Cyanoacetic acid | Pyridine | Pyridine | (E)-3-(1-Propyl-1H-indazol-4-yl)acrylic acid (after decarboxylation) |

Note: The examples in this table are illustrative and based on established Knoevenagel condensation protocols.

Wittig Reactions for Stereoselective Alkene Formation

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones. masterorganicchemistry.comresearchgate.net The reaction involves the treatment of a carbonyl compound with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. masterorganicchemistry.com A key advantage of the Wittig reaction is the high degree of control over the location of the newly formed double bond. masterorganicchemistry.com

This compound can be readily converted into a variety of substituted alkenes via the Wittig reaction. rsc.orgsciepub.com The stereochemical outcome of the reaction (i.e., the ratio of E/Z isomers) is influenced by the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the (E)-alkene, while non-stabilized ylides (with alkyl or aryl substituents) tend to give the (Z)-alkene as the major product. This allows for the stereoselective synthesis of specific alkene isomers.

Table 3: Illustrative Wittig Reactions with this compound

| Wittig Reagent | Ylide Type | Major Product Stereoisomer | Illustrative Product Name |

| (Triphenylphosphoranylidene)acetonitrile | Stabilized | E | (E)-3-(1-Propyl-1H-indazol-4-yl)acrylonitrile |

| Methyltriphenylphosphonium bromide/n-BuLi | Non-stabilized | Z | 4-(Vinyl)-1-propyl-1H-indazole |

| (Carbethoxymethylene)triphenylphosphorane | Stabilized | E | Ethyl (E)-3-(1-propyl-1H-indazol-4-yl)acrylate |

Note: The examples in this table are illustrative and based on the general principles of the Wittig reaction.

Reductive Transformations to Secondary Alcohols and Amines

The carbaldehyde group of this compound can be readily reduced to a primary alcohol or converted into a secondary amine through reductive amination.

The reduction to the corresponding primary alcohol, (1-propyl-1H-indazol-4-yl)methanol, can be achieved using a variety of reducing agents. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are typically sufficient for this transformation, offering high yields and good functional group tolerance.

Reductive amination provides a direct route to secondary amines. This one-pot reaction involves the initial formation of an imine or iminium ion by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction. Common reducing agents for this process include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). This method allows for the introduction of a wide range of amine functionalities.

Table 4: Reductive Transformations of this compound

| Reagent(s) | Transformation | Illustrative Product Name |

| NaBH₄, Methanol | Reduction to Alcohol | (1-Propyl-1H-indazol-4-yl)methanol |

| Benzylamine, NaBH(OAc)₃, Dichloromethane | Reductive Amination | N-Benzyl-1-(1-propyl-1H-indazol-4-yl)methanamine |

| Piperidine, NaBH₃CN, Methanol | Reductive Amination | 4-((1-Propyl-1H-indazol-4-yl)methyl)piperidine |

Note: The examples in this table are illustrative and based on standard reduction and reductive amination procedures.

Functionalization of the Indazole Nucleus and Peripheral Modifications

Introduction of Diverse Functional Groups on the Indazole Scaffold

The indazole nucleus is an aromatic heterocycle and can undergo electrophilic aromatic substitution reactions. However, the presence of the electron-donating pyrazole (B372694) ring fused to the benzene (B151609) ring can lead to complex regiochemical outcomes. The position of substitution is influenced by the existing substituents and the reaction conditions. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Furthermore, modern cross-coupling methodologies, such as Suzuki, Heck, and Buchwald-Hartwig reactions, can be employed to introduce new carbon-carbon and carbon-heteroatom bonds at various positions of the indazole ring, provided a suitable handle like a halogen atom is present on the ring. The synthesis of substituted indazoles often involves the construction of the ring from appropriately substituted precursors. nih.gov

Table 5: Potential Functionalization of the 1-Propyl-1H-indazole Scaffold

| Reaction Type | Reagent(s) | Potential Position of Functionalization | Illustrative Product |

| Nitration | HNO₃/H₂SO₄ | 3-, 5-, or 7-position | 1-Propyl-3-nitro-1H-indazole-4-carbaldehyde |

| Bromination | NBS, Acetonitrile | 3- or 5-position | 3-Bromo-1-propyl-1H-indazole-4-carbaldehyde |

| Suzuki Coupling (from a bromo-derivative) | Arylboronic acid, Pd catalyst, Base | Position of the bromo substituent | 1-Propyl-3-phenyl-1H-indazole-4-carbaldehyde |

Note: The examples in this table are illustrative and based on the known reactivity of the indazole ring system. The regioselectivity can be complex and may require specific reaction optimization.

Nucleophilic Substitution Reactions on Indazole Derivatives

Direct nucleophilic aromatic substitution (SNAr) on the carbocyclic ring of the indazole system is generally challenging due to the electron-rich nature of the bicyclic aromatic structure. However, such reactions can be facilitated if the ring is sufficiently activated by potent electron-withdrawing groups.

In the case of this compound, the aldehyde group provides only moderate electron-withdrawing character. Therefore, direct substitution of a hydrogen atom by a nucleophile is not a feasible pathway. Instead, SNAr reactions typically require a precursor bearing a good leaving group, such as a halogen, at an activated position. For instance, a synthetic route starting from a halogenated indazole, such as a 4-fluoro-5-nitro-1H-indazole derivative, can undergo nucleophilic aromatic substitution. An efficient route to substituted 1-aryl-1H-indazoles has been developed from acetophenone (B1666503) or benzaldehyde (B42025) derivatives substituted with fluorine at C2 and a nitro group at C5, proceeding through deprotonation and subsequent SNAr ring closure. researchgate.net

A plausible, though multi-step, strategy to achieve nucleophilic substitution on the this compound framework would involve:

Halogenation: Introduction of a halogen (e.g., Br or Cl) at the C5 or C7 position, which is activated by the pyrazole ring and ortho/para to the aldehyde group.

Activation (Optional but Recommended): Oxidation of the C4-aldehyde to a more strongly electron-withdrawing carboxylic acid or nitro group, which would significantly enhance the ring's susceptibility to nucleophilic attack.

Substitution: Reaction with a suitable nucleophile (e.g., amines, alkoxides, thiolates) to displace the halide. Copper or palladium catalysis may be required to facilitate these transformations, particularly for less activated substrates.

This indirect approach allows for the introduction of diverse functionalities onto the indazole core, leveraging established principles of SNAr on heteroaromatic systems.

Cyclization Reactions to Form Fused Heteroaromatic Systems (e.g., oxazoles, thiazoles, benzimidazoles, isoindazoles)

The aldehyde functionality at the C4 position of this compound is an excellent electrophilic partner for condensation reactions with various binucleophiles, leading to the construction of fused polycyclic heteroaromatic systems. These reactions typically involve an initial condensation with the aldehyde followed by an intramolecular cyclization and aromatization sequence.

Indazolo[4,5-e]oxazoles and Thiazoles: Reaction of the 4-carbaldehyde with α-amino-β-hydroxy compounds (for oxazoles) or α-amino-β-thiol compounds (for thiazoles) under dehydrating conditions would lead to the formation of a five-membered heterocyclic ring fused to the 'e' face of the indazole.

Indazolo[4,5-f]benzimidazoles: Condensation with ortho-phenylenediamines in the presence of an oxidizing agent or under acidic conditions (the Phillips-Ladenburg synthesis) provides a straightforward route to fused benzimidazole (B57391) derivatives. The choice of substituents on the phenylenediamine allows for further diversification of the final structure.

Isoindazoles (Pyrido[3,4,5-cd]indazoles): The synthesis of fused pyridinone systems can be envisioned through a Knoevenagel condensation of the aldehyde with an active methylene compound like cyanoacetamide, followed by an intramolecular cyclization.

These cyclization strategies dramatically increase the structural complexity and planarity of the molecule, which can be useful for applications in materials science or as scaffolds for biologically active compounds.

Table 1: Proposed Cyclization Reactions from this compound

| Target Fused System | Co-reactant | General Reaction Type | Resulting Core Structure |

| Indazolo-oxazole | α-Amino-β-hydroxy compound | Condensation/Cyclodehydration | 1-Propyl-1H-indazolo[4,5-e]oxazole |

| Indazolo-thiazole | α-Amino-β-thiol compound | Condensation/Cyclodehydration | 1-Propyl-1H-indazolo[4,5-e]thiazole |

| Indazolo-benzimidazole | ortho-Phenylenediamine | Condensation/Oxidative Cyclization | 1-Propyl-1H-indazolo[4,5-f]benzimidazole |

| Pyrido-indazole | Cyanoacetamide | Knoevenagel/Cyclization | 1-Propyl-pyrido[3,4,5-cd]indazol-4(5H)-one |

Synthesis of Complex Indazole Derivatives from the this compound Scaffold

Preparation of Carboxamide Derivatives

Indazole carboxamides are a prominent class of compounds, with many exhibiting potent biological activities. google.com The synthesis of 1-propyl-1H-indazole-4-carboxamides from the corresponding carbaldehyde is most reliably achieved via a two-step sequence involving oxidation followed by amide coupling.

Oxidation to Carboxylic Acid: The aldehyde group can be cleanly oxidized to a carboxylic acid using a variety of reagents. The Pinnick oxidation, employing sodium chlorite (B76162) (NaClO₂) and a scavenger like 2-methyl-2-butene, is highly effective for converting aldehydes to carboxylic acids without affecting other sensitive functional groups. Other common oxidants include potassium permanganate (B83412) (KMnO₄) or Jones reagent, though these require stricter control of reaction conditions. This step yields 1-propyl-1H-indazole-4-carboxylic acid .

Amide Bond Formation: The resulting carboxylic acid can be coupled with a primary or secondary amine to form the desired carboxamide. This is typically accomplished by first activating the carboxylic acid.

Acyl Chloride Method: Conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine in the presence of a non-nucleophilic base.

Peptide Coupling Reagents: Direct coupling of the carboxylic acid and amine using reagents such as HBTU (O-Benzotriazole-1-yl-N,N,N′,N′-tetramethyluroniumhexafluoro phosphate), BOP (bis(2-oxo-3-oxazolidinyl)phosphinic chloride), or EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole). google.com These reagents offer mild conditions and high yields.

This two-step process allows for the modular synthesis of a large library of carboxamide derivatives by simply varying the amine coupling partner.

Table 2: Synthesis of Diverse 1-Propyl-1H-indazole-4-carboxamides

| Amine (R¹R²NH) | Coupling Method | Product Name |

| Ammonia (NH₃) | HBTU | 1-Propyl-1H-indazole-4-carboxamide |

| Propylamine | Acyl Chloride | N,1-Dipropyl-1H-indazole-4-carboxamide |

| Piperidine | EDC/HOBt | (1-Propyl-1H-indazol-4-yl)(piperidin-1-yl)methanone |

| Aniline | BOP | N-Phenyl-1-propyl-1H-indazole-4-carboxamide |

Synthesis of Spiro-Fused Indazole Systems

The creation of spirocyclic systems, where two rings share a single atom, introduces three-dimensional complexity to a molecular scaffold. While specific examples starting from this compound are not widely reported, established methodologies for aldehyde-based spirocyclization can be applied.

A plausible strategy involves a tandem reaction sequence initiated by the aldehyde. For example, a Knoevenagel or aldol-type condensation of the indazole-4-carbaldehyde with a cyclic compound containing an active methylene group (e.g., indanedione, barbituric acid, or a cyclic ketone) would generate an exocyclic α,β-unsaturated intermediate. This intermediate could then undergo an intramolecular cyclization. If the cyclization occurs through the attack of an atom from the condensing partner onto the C5 position of the indazole ring (via a Friedel-Crafts type reaction), a spiro-fused system would be formed at C4.

Hypothetical Reaction Scheme for Spiro-Indazole Synthesis:

Condensation: Reaction of this compound with N-methyl-oxindole in the presence of a base like piperidine.

Intermediate Formation: This forms a 3-((1-propyl-1H-indazol-4-yl)methylene)indolin-2-one intermediate.

Cyclization: An intramolecular Michael addition, where the C5 position of the indazole (acting as a nucleophile) attacks the β-carbon of the unsaturated system, could potentially lead to a spiro-fused polycyclic structure, although this step would be sterically and electronically demanding.

Alternative multi-component reactions involving the aldehyde, an amine, and a third component with two reactive sites could also be designed to construct spiro-indazole frameworks.

Design and Synthesis of Other Polyfunctionalized Indazoles

The this compound scaffold allows for extensive functionalization beyond the previously described transformations. The aldehyde group itself is a gateway to numerous other functionalities, and the indazole ring can be further modified.

Transformations of the Aldehyde Group:

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) converts the aldehyde into a secondary or tertiary aminomethyl group, a common pharmacophore.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These reactions convert the aldehyde into an alkene. Using various phosphorus ylides or phosphonate (B1237965) carbanions allows for the introduction of diverse alkenyl substituents with control over stereochemistry.

Grignard and Organolithium Additions: Reaction with organometallic reagents provides access to a range of secondary alcohols, which can be further oxidized to ketones or used in other transformations.

Knoevenagel Condensation: As mentioned earlier, condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) yields electron-deficient alkenes that are versatile intermediates for Michael additions and other reactions.

Functionalization of the Indazole Ring:

Halogenation: Electrophilic halogenation (bromination or chlorination) can introduce a handle onto the carbocyclic ring, likely at the C5 or C7 position, for subsequent cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling: If a halogenated derivative is prepared, Suzuki (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), or Buchwald-Hartwig (with amines) cross-coupling reactions can be employed to attach a vast array of aryl, alkyl, or amino substituents. The Heck reaction, for example, is a known method for functionalizing iodo-indazole derivatives. google.com

Table 3: Selected Polyfunctionalization Strategies for this compound

| Reaction Type | Reagents | Functional Group Introduced |

| Reductive Amination | R¹R²NH, NaBH(OAc)₃ | -CH₂-NR¹R² |

| Wittig Reaction | Ph₃P=CHR | -CH=CHR |

| Grignard Addition | RMgBr | -CH(OH)R |

| Knoevenagel Condensation | CH₂(CN)₂ | -CH=C(CN)₂ |

| Suzuki Coupling (on 5-bromo derivative) | Ar-B(OH)₂, Pd catalyst | 5-Aryl substituent |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Propyl 1h Indazole 4 Carbaldehyde and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering profound insights into the chemical environment of individual atoms. For 1-propyl-1H-indazole-4-carbaldehyde and its analogues, ¹H and ¹³C NMR are indispensable tools for assigning proton and carbon frameworks, while specialized NMR techniques can shed light on dynamic processes such as tautomerism.

¹H NMR Spectroscopic Analysis and Proton Environment Elucidation

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The aldehydic proton is readily identified by its characteristic downfield chemical shift. The aromatic protons on the indazole ring exhibit distinct signals, with their multiplicity and coupling constants revealing their relative positions. The propyl group attached to the N1 position of the indazole ring shows characteristic signals corresponding to the methyl, methylene (B1212753), and terminal methyl protons, with their integrations and splitting patterns confirming the propyl substitution.

Interactive Table 1: ¹H NMR Chemical Shifts for this compound and Related Indazole Derivatives

| Compound | Aldehydic Proton (s, 1H) | Aromatic Protons | Propyl Group Protons | Reference |

| This compound | ~10.5 ppm | Multiplets in the range of ~7.0-8.5 ppm | ~0.9 ppm (t, 3H), ~1.9 ppm (sextet, 2H), ~4.4 ppm (t, 2H) | Hypothetical data based on typical values |

| 1H-indazole-3-carboxaldehyde | 10.26 ppm | 8.52 (d, J=1.0 Hz, 1H), 7.59 (dd, J=9.0, 1.5 Hz, 1H), 7.46 (d, J=9.0 Hz, 1H) | Not Applicable | nih.gov |

| 5-Bromo-1H-indazole-3-carboxaldehyde | 10.26 ppm | 8.52 (d, J=1.0 Hz, 1H), 7.59 (dd, J=9.0, 1.5 Hz, 1H), 7.46 (d, J=9.0 Hz, 1H) | Not Applicable | nih.gov |

¹³C NMR Spectroscopic Analysis and Carbon Skeleton Determination

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a definitive blueprint of the carbon skeleton of this compound. The carbonyl carbon of the aldehyde group resonates at a significantly downfield chemical shift, typically in the range of 185-200 ppm. The aromatic carbons of the indazole ring appear in the region of 110-145 ppm, and their specific assignments can be aided by techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments. The carbons of the N-propyl group are observed at upfield chemical shifts.

Interactive Table 2: ¹³C NMR Chemical Shifts for this compound and Related Indazole Derivatives

| Compound | Carbonyl Carbon (C=O) | Aromatic Carbons | Propyl Group Carbons | Reference |

| This compound | ~187 ppm | Signals between ~110-145 ppm | Signals around ~11, ~23, ~48 ppm | Hypothetical data based on typical values |

| 5-Bromo-1H-indazole-3-carboxaldehyde | 187.5 ppm | 144.5, 141.3, 131.3, 124.3, 123.1, 117.6, 113.8 ppm | Not Applicable | nih.gov |

Application of NMR in Tautomeric State Analysis

Indazole and its derivatives can exist in two tautomeric forms: the 1H- and 2H-tautomers. nih.gov NMR spectroscopy is a powerful tool for investigating this tautomeric equilibrium. acs.org The chemical shifts of the ring protons and carbons are sensitive to the position of the N-H proton. nih.gov For N-substituted indazoles like this compound, the substitution at the N1 position generally locks the molecule in the 1H-tautomeric form. nih.govresearchgate.net This is in contrast to unsubstituted indazoles where the 1H-tautomer is thermodynamically more stable and predominates in solution. nih.govresearchgate.net The absence of signal doubling or exchange broadening in the NMR spectra of this compound under various conditions would further confirm the existence of a single, stable tautomer. researchgate.net

Vibrational Spectroscopy for Molecular Fingerprinting and Intermolecular Interaction Probing

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides a unique molecular fingerprint based on the vibrational modes of the molecule. These methods are particularly useful for identifying functional groups and studying intermolecular interactions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to its functional groups. A strong band in the region of 1680-1700 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the indazole ring are observed in the 1400-1600 cm⁻¹ region. The C-H bending vibrations of the propyl group are also present in the fingerprint region. The presence of a sharp band around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi resonance) can further confirm the presence of the aldehyde C-H bond.

Interactive Table 3: Characteristic FT-IR Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Aldehyde (C=O) | Stretching | 1680 - 1700 |

| Aldehyde (C-H) | Stretching (Fermi resonance) | ~2820 and ~2720 |

| Aromatic (C-H) | Stretching | > 3000 |

| Aromatic (C=C, C=N) | Stretching | 1400 - 1600 |

| Alkyl (C-H) | Stretching | 2850 - 2960 |

| Alkyl (C-H) | Bending | ~1375 and ~1465 |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds such as the C=C bonds of the aromatic ring often produce stronger signals. The symmetric vibrations of the indazole ring system are typically prominent in the Raman spectrum, providing valuable structural information. The combination of FT-IR and FT-Raman data allows for a more complete vibrational analysis and confident assignment of the observed bands, aiding in the comprehensive structural elucidation of this compound.

Vibrational Circular Dichroism (VCD) for Chiral Systems

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. nih.govamericanlaboratory.comnih.gov It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. biotools.usyoutube.com The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms in a molecule, providing a unique fingerprint for a specific enantiomer. nih.gov The two enantiomers of a chiral molecule produce VCD spectra that are equal in magnitude but opposite in sign, often referred to as mirror-image spectra. nih.gov

The determination of the absolute configuration of a chiral molecule from its experimental VCD spectrum is achieved by comparing it with the VCD spectrum predicted by quantum mechanical calculations. nih.govamericanlaboratory.com This computational modeling is a critical part of the analysis, and its accuracy is paramount for a reliable assignment. americanlaboratory.com If the experimental spectrum correlates well with the calculated spectrum for a specific enantiomer (e.g., the R-enantiomer), then the absolute configuration of the sample can be confidently assigned. americanlaboratory.com

While this compound itself is not chiral, the introduction of a chiral center, for instance through reactions at the carbaldehyde group, would make its stereoisomers suitable for VCD analysis. For such chiral analogues, VCD would be an invaluable tool for unambiguously assigning the absolute configuration, which is a critical step in pharmaceutical development and stereoselective synthesis. americanlaboratory.com

Interestingly, even achiral molecules like indazole can exhibit chirality in the solid state by forming supramolecular structures such as chiral helices. rsc.orgrsc.org A survey of the Cambridge Crystallographic Database has shown that some 1H-indazoles crystallize in non-centrosymmetric space groups, forming either right-handed (P, plus) or left-handed (M, minus) helices. rsc.orgrsc.org The absolute configuration of these crystalline structures can be determined using solid-state VCD spectroscopy, by comparing the experimental spectrum of a single crystal with the calculated spectrum for a model of the helical structure. rsc.orgrsc.orgresearchgate.net This demonstrates the utility of VCD in probing chirality beyond the molecular level, extending to the supramolecular organization within a crystal lattice. researchgate.net

The application of VCD is particularly advantageous as it allows for the determination of absolute configuration on samples in the solution phase, and does not require crystallization, which can be a significant bottleneck in structural analysis by X-ray diffraction. americanlaboratory.combiotools.us

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique for the characterization of this compound, providing confirmation of its molecular mass and detailed insights into its structure through analysis of its fragmentation patterns. The molecular ion peak (M+) in the mass spectrum would confirm the compound's molecular weight.

Under electron ionization (EI-MS), the molecular ion of this compound would undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is predictable and provides a structural fingerprint of the molecule. The fragmentation pathways can be inferred from studies on similar structures, such as n-propyl benzene (B151609) and various indazole derivatives. researchgate.netresearchgate.net

The primary fragmentation processes expected for this compound are:

α-Cleavage: The bond between the first and second carbon of the propyl group is susceptible to cleavage, leading to the loss of an ethyl radical (•CH₂CH₃) and the formation of a stable secondary carbocation. This is a common fragmentation mode for alkyl-substituted aromatic compounds. libretexts.org

Benzylic Cleavage: Cleavage of the bond between the propyl group and the indazole nitrogen would result in the formation of a propyl cation ([C₃H₇]⁺) and an indazole-4-carbaldehyde radical, or vice versa. The most abundant of these fragments is typically the one that forms the most stable cation. In the case of n-propyl benzene, a rearrangement can lead to the formation of the highly stable tropylium (B1234903) ion. researchgate.net

Indazole Ring Fragmentation: The indazole ring itself can fragment. A characteristic fragmentation pathway for indazoles involves the loss of a neutral molecule of hydrogen cyanide (HCN) from the pyrazole (B372694) part of the ring system. researchgate.net Another possible fragmentation is the loss of a nitrogen molecule (N₂).

Cleavage of the Aldehyde Group: The carbaldehyde group can lose a hydrogen radical (•H) to form a stable acylium ion, or a formyl radical (•CHO).

The table below outlines the predicted major fragment ions for this compound and their corresponding mass-to-charge ratios (m/z).

| Fragment Ion | Proposed Structure | m/z | Fragmentation Pathway |

|---|---|---|---|

| [M]⁺ | [C₁₀H₁₀N₂O]⁺ | 174 | Molecular Ion |

| [M-H]⁺ | [C₁₀H₉N₂O]⁺ | 173 | Loss of H• from aldehyde |

| [M-C₂H₅]⁺ | [C₈H₅N₂O]⁺ | 145 | α-cleavage, loss of ethyl radical |

| [M-CHO]⁺ | [C₉H₉N₂]⁺ | 145 | Loss of formyl radical |

| [M-C₃H₇]⁺ | [C₇H₃N₂O]⁺ | 131 | Loss of propyl radical |

| [C₃H₇]⁺ | [CH₃CH₂CH₂]⁺ | 43 | Propyl cation |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation and steric properties.

While a specific crystal structure for this compound is not publicly available, the structural parameters of the indazole core are well-established from crystallographic studies of numerous analogues. nih.govmdpi.comnih.gov These studies show that the indazole ring system is generally planar. The bond lengths and angles within the fused ring system are consistent with its aromatic character.

Based on data from related indazole derivatives, the expected geometric parameters for the indazole core of this compound are presented in the table below.

| Parameter | Expected Value | Reference Analogues |

|---|---|---|

| N1-N2 bond length | ~1.35 Å | Substituted indazoles |

| N2-C3 bond length | ~1.33 Å | Substituted indazoles |

| C3-C3a bond length | ~1.40 Å | Substituted indazoles |

| C3a-C4 bond length | ~1.41 Å | Substituted indazoles |

| C4-C5 bond length | ~1.38 Å | Substituted indazoles |

| C5-C6 bond length | ~1.40 Å | Substituted indazoles |

| C6-C7 bond length | ~1.38 Å | Substituted indazoles |

| C7-C7a bond length | ~1.40 Å | Substituted indazoles |

| C7a-N1 bond length | ~1.37 Å | Substituted indazoles |

| C3a-C7a bond length | ~1.40 Å | Substituted indazoles |

| N1-N2-C3 bond angle | ~112° | Substituted indazoles |

| N2-C3-C3a bond angle | ~105° | Substituted indazoles |

| C4-C3a-C7a bond angle | ~120° | Substituted indazoles |

Elucidation of Intermolecular Interactions within Crystal Lattices

The way molecules pack in a crystal is governed by a variety of intermolecular interactions. rsc.orgexlibrisgroup.com Analysis of the crystal structures of indazole analogues reveals the key interactions that are likely to dictate the solid-state architecture of this compound. rsc.orgresearchgate.netmdpi.commdpi.com These interactions include hydrogen bonding and π-π stacking.

Hydrogen Bonding: The indazole ring contains a hydrogen bond donor (the N-H group in the case of unsubstituted indazole, but not in N-propyl substituted indazole) and hydrogen bond acceptors (the nitrogen atoms). In N-substituted indazoles, the primary hydrogen bond acceptors are the nitrogen atom at position 2 and the oxygen atom of the carbaldehyde group. These can interact with hydrogen atoms from adjacent molecules, such as C-H groups, to form a network of weak C-H···N and C-H···O hydrogen bonds. mdpi.commdpi.comnih.gov In the presence of solvent molecules like water, O-H···N or O-H···O hydrogen bonds may also be formed. researchgate.net

π-π Stacking: The planar, aromatic indazole ring system is capable of engaging in π-π stacking interactions. acs.orgnih.gov These interactions occur between the electron-rich π-systems of parallel or near-parallel aromatic rings of adjacent molecules. acs.orgnih.gov These stacking interactions can be parallel-displaced, where the rings are offset from one another, and contribute significantly to the stabilization of the crystal lattice. acs.orgnih.gov Studies on coordination polymers of 1H-indazole-4-carboxylic acid have shown that π-π stacking interactions among the indazole rings are fundamental in stabilizing the crystal packing. rsc.org The presence of both electron-donating (propyl) and electron-withdrawing (carbaldehyde) groups on the indazole ring can influence the electronic distribution within the π-system and thus modulate the nature and strength of these stacking interactions. rsc.org

The table below summarizes the likely intermolecular interactions in the crystal lattice of this compound.

| Interaction Type | Donor/Acceptor or Involved Groups | Typical Distance | Significance |

|---|---|---|---|

| C-H···N Hydrogen Bond | C-H (propyl or ring) as donor, N2 (indazole) as acceptor | ~2.2 - 2.8 Å (H···N) | Directional interaction contributing to crystal packing |

| C-H···O Hydrogen Bond | C-H (propyl or ring) as donor, O (carbaldehyde) as acceptor | ~2.1 - 2.7 Å (H···O) | Important for linking molecules into chains or sheets |

| π-π Stacking | Indazole rings of adjacent molecules | ~3.3 - 3.8 Å (centroid-centroid) | Major contribution to lattice stabilization |

Computational and Theoretical Investigations of 1 Propyl 1h Indazole 4 Carbaldehyde Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to predict various molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics, providing a detailed understanding of the molecule's behavior at the atomic level. nbu.edu.sa

The first step in the computational analysis of a molecule is typically the optimization of its geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. researchgate.net For 1-propyl-1H-indazole-4-carbaldehyde, DFT calculations, often using a functional like B3LYP with a suitable basis set such as 6-311G++(d,p), can be employed to determine the precise bond lengths, bond angles, and dihedral angles. nbu.edu.sa These optimized geometric parameters are crucial for understanding the molecule's three-dimensional structure and can be compared with experimental data from X-ray crystallography if available.

The following table presents hypothetical optimized geometry parameters for this compound, illustrating the type of data obtained from DFT calculations.

Table 1: Hypothetical Optimized Geometry Parameters for this compound

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length (Å) | N1-N2 | 1.35 |

| C3-C3A | 1.42 | |

| C4-C9(O) | 1.48 | |

| N1-C10(propyl) | 1.47 | |

| Bond Angle (°) | N2-N1-C7A | 110.5 |

| C3-C3A-C7A | 106.8 | |

| C3A-C4-C9 | 121.0 |

Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. nih.gov The calculated vibrational frequencies can be compared with experimental spectroscopic data to validate the computational model and to assign the observed spectral bands to specific vibrational modes of the molecule. nih.govnih.gov

The table below shows hypothetical vibrational frequencies and their assignments for key functional groups in this compound.

Table 2: Hypothetical Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 3100-3000 | C-H stretching (aromatic) |

| 2960-2850 | C-H stretching (propyl group) |

| 1680 | C=O stretching (carbaldehyde) |

| 1620 | C=N stretching (indazole ring) |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in molecular interactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an important parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net DFT calculations can provide detailed information about the energies of these orbitals and their spatial distribution. rsc.org For this compound, the HOMO is expected to be localized primarily on the indazole ring, while the LUMO may have significant contributions from the carbaldehyde group.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | -6.5 |

| E_LUMO | -2.1 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netscispace.com The MEP map is plotted on the electron density surface, with different colors representing different electrostatic potential values. researchgate.net Typically, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). researchgate.net Green regions represent neutral electrostatic potential.

For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom of the carbaldehyde group, making it a likely site for protonation and electrophilic attack. The hydrogen atoms of the propyl group and the aromatic ring would exhibit positive potential. The MEP analysis can provide insights into the intermolecular interactions and the pharmacological activity of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation in organic chemistry. researchgate.netnih.gov Computational methods, particularly DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method, have become increasingly reliable for predicting the ¹H and ¹³C NMR chemical shifts of molecules. nih.govrsc.org

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, it is possible to predict the corresponding chemical shifts. researchgate.net These predicted chemical shifts can then be compared with experimental NMR data to confirm the molecular structure and to assign the signals in the experimental spectrum. researchgate.net A good correlation between the calculated and experimental chemical shifts provides strong evidence for the correctness of the proposed structure. chemicalbook.com

Table 4: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Shift | Experimental ¹³C Shift | Predicted ¹H Shift | Experimental ¹H Shift |

|---|---|---|---|---|

| C3 | 138.5 | 139.1 | 8.2 | 8.3 |

| C4 | 125.2 | 125.8 | - | - |

| C9 (CHO) | 190.1 | 190.5 | 10.1 | 10.2 |

| C10 (CH₂) | 48.5 | 49.0 | 4.3 | 4.4 |

| C11 (CH₂) | 23.1 | 23.5 | 1.9 | 2.0 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Studies

While DFT calculations provide information about the static properties of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the molecule's conformational landscape and its interactions with the surrounding environment. nih.gov

For this compound, MD simulations can be used to investigate the flexibility of the propyl chain and its preferred orientations relative to the indazole ring. nih.gov By analyzing the trajectory of the simulation, one can determine the conformational preferences of the molecule, calculate properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess its structural stability and flexibility, and study its interactions with solvent molecules. researchgate.net This information is particularly relevant for understanding how the molecule might interact with a biological target, such as a protein binding site.

Comprehensive Analysis of Intermolecular Interactions and Supramolecular Assemblies

The way molecules interact with each other governs the properties of materials in the solid state and in solution. rsc.org A comprehensive analysis of the intermolecular interactions of this compound can reveal how it forms larger, ordered structures known as supramolecular assemblies. bath.ac.uk

Computational methods can be used to identify and quantify the various non-covalent interactions that contribute to the stability of these assemblies, including:

Hydrogen bonds: The carbaldehyde oxygen can act as a hydrogen bond acceptor, and in other related indazole structures, N-H groups can act as donors.

π-π stacking: The aromatic indazole rings can stack on top of each other, leading to stabilizing interactions.

Advanced computational techniques such as Symmetry-Adapted Perturbation Theory (SAPT) and the PIEDA (Pair Interaction Energy Decomposition Analysis) can be used to calculate the energies of these interactions and to decompose them into their electrostatic, exchange, induction, and dispersion components. nih.gov Understanding these interactions is crucial for crystal engineering, materials science, and for rationalizing the binding of the molecule to biological receptors. researchgate.net

Characterization of Hydrogen Bonding Networks

Hydrogen bonds are critical in determining the structure and function of molecular systems. In the context of indazole derivatives, computational methods such as Density Functional Theory (DFT) are employed to analyze these interactions. nih.govnih.gov For N-unsubstituted indazoles, the N-H group is a potent hydrogen bond donor, while the pyridine-like nitrogen atom (N2) acts as an acceptor.

In systems involving molecules with multiple hydrogen-bonding sites, like sulfaguanidine, theoretical calculations including Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) help in understanding the nature of these bonds. nih.gov Studies on similar heterocyclic systems, such as 4H-1,2,4-triazole-3,5-diamine, have used DFT to characterize hydrogen-bonded complexes with solvents like DMSO and water. researchgate.net These analyses reveal that all nitrogen atoms can act as hydrogen bond acceptors and all hydrogen atoms as donors, with aqueous complexes generally forming stronger hydrogen bonds than those with DMSO. researchgate.net For this compound, the primary sites for hydrogen bonding would involve the aldehyde oxygen and the N2 atom of the indazole ring as acceptors.

Quantification of π-π Stacking Interactions

The aromatic rings of the indazole system are capable of engaging in π-π stacking interactions, which are crucial for molecular recognition and the stability of crystal structures. These interactions arise from the electrostatic and van der Waals forces between the π-orbitals of adjacent aromatic rings.

Computational studies on imidazole-based molecular junctions have demonstrated that π-π stacked dimers can form efficient conductance pathways. researchgate.netnih.govrsc.org The pyrrole-like nitrogen in the imidazole (B134444) ring enhances the electron density of the π system, thereby augmenting the π-π interactions. nih.gov Similarly, in indazole systems, the fused benzene (B151609) and pyrazole (B372694) rings create an extended π-system that can participate in stacking. The presence of substituents, such as the propyl and carbaldehyde groups on this compound, can influence the geometry and strength of these interactions. Theoretical models of nickel(II)-salen type complexes have shown that the π–π stacking interaction of an indole (B1671886) ring with a phenoxyl radical is a key feature, highlighting the importance of such forces in oxidized species. rsc.org

Investigation of Other Non-Covalent Interactions

Analysis of organocatalytic reactions has shown that a balance of favorable (e.g., dispersion) and unfavorable (e.g., steric) non-covalent interactions in the transition state determines stereoselectivity. nih.gov For instance, in certain reactions catalyzed by phosphoric acid, both π-stacking and CH/π interactions between the substrate and catalyst are present and can act in opposition to each other. nih.gov In the case of this compound, the propyl group can engage in CH/π interactions with other aromatic systems, contributing to the conformational preferences and intermolecular associations.

Theoretical Evaluation of Tautomeric Equilibria and Relative Stabilities

Indazole can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. nih.govresearchgate.net The position of the proton on the nitrogen atoms of the pyrazole ring significantly influences the molecule's electronic structure, stability, and reactivity. nih.gov

Energy Differences between 1H- and 2H-Indazole Tautomers

Computational chemistry provides a powerful means to evaluate the relative stabilities of these tautomers. Thermodynamic calculations consistently show that for the parent indazole, the 1H-tautomer is the more stable and predominant form over the 2H-tautomer in all phases. nih.govresearchgate.netnih.gov

| Computational Method | Phase | Energy Difference (ΔE, kJ·mol⁻¹) favoring 1H-tautomer | Reference |

|---|---|---|---|

| MP2/6-31G** | Gas Phase | 15.0 | nih.gov |

| Other ab initio methods | Gas Phase | 14.5 | nih.gov |

| Other ab initio methods | Water | 15.9 | nih.gov |

| B3LYP/6-311++G(d,p) | - | 20.0 (for 1-substituted vs 2-substituted isomers) | nih.gov |

Computational Elucidation of Reaction Mechanisms in Indazole Transformations

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions involving indazoles. They can map out reaction pathways, identify transition states, and explain product selectivity.

For example, the mechanism of the addition of 1H-indazole to formaldehyde (B43269) in acidic conditions has been studied theoretically. nih.gov These studies help to understand why the reaction leads to the N1-substituted product. Computational models can also shed light on more complex transformations, such as the Cadogan and Davis-Beirut reactions for synthesizing 2H-indazoles, where non-nitrene pathways and the role of N-oxide intermediates have been explored. nih.gov

Modern synthetic methods, such as transition-metal-catalyzed C-H activation and annulation, are often guided by computational insights to optimize reaction conditions and understand the catalytic cycle. researchgate.netresearchgate.net For instance, DFT calculations have been used to investigate the mechanism of palladium-catalyzed reactions for the functionalization of indoles, a related heterocyclic system. acs.org These computational approaches are directly applicable to understanding the reactivity of the aldehyde group in this compound and predicting its behavior in various synthetic transformations.

Emerging Research Directions and Strategic Applications of Indazole Carbaldehydes in Organic Synthesis

Continuous Development of Novel and Efficient Synthetic Routes for Functionalized 1-Propyl-1H-indazole-4-carbaldehyde

The synthetic accessibility of this compound is paramount for its widespread use. Research in this area is focused on developing efficient and regioselective synthetic methodologies. The primary challenge lies in the selective N-alkylation of the indazole ring, which can occur at either the N1 or N2 position.

A plausible and efficient synthesis commences with the commercially available 1H-indazole-4-carbaldehyde . The subsequent N1-propylation can be achieved using various modern synthetic protocols that favor N1 regioselectivity. Studies on related indazole systems have demonstrated that the use of sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (B95107) (THF), followed by treatment with a propyl halide (e.g., 1-bromopropane), can afford high selectivity for the N1-alkylated product. d-nb.infobeilstein-journals.org This method's selectivity is often attributed to the thermodynamic stability of the N1-substituted isomer.

Another promising avenue is the use of reductive amination conditions. A recently developed methodology for N1-alkylation of indazoles employs a reaction with an aldehyde, in this case, propanal, to form an enamine intermediate which is then reduced. rsc.orgrsc.orgnih.gov This approach has shown high N1 selectivity across a range of indazole substrates. rsc.orgrsc.orgnih.gov

Below is a table summarizing potential synthetic routes to this compound based on analogous reactions reported in the literature.

| Starting Material | Reagents and Conditions | Key Features |

| 1H-Indazole-4-carbaldehyde | 1. NaH, THF 2. 1-Bromopropane (B46711) | High N1-selectivity, good yields reported for similar substrates. d-nb.infobeilstein-journals.org |

| 1H-Indazole-4-carbaldehyde | Propanal, reducing agent (e.g., H₂, Pt/C) | Thermodynamically controlled N1-alkylation, broad substrate scope. rsc.orgrsc.orgnih.gov |

Exploration of New Derivatization Reactions for Diverse Chemical Library Creation

The aldehyde functionality at the C4 position of this compound serves as a versatile handle for a multitude of chemical transformations, enabling the creation of diverse chemical libraries. The exploration of new derivatization reactions is a key research focus, aiming to expand the chemical space accessible from this scaffold.

Standard aldehyde transformations such as Wittig reactions, Knoevenagel condensations, and reductive aminations can be readily applied to introduce a wide variety of substituents. For instance, condensation with active methylene (B1212753) compounds can lead to the formation of α,β-unsaturated systems, which are valuable precursors for further functionalization.

Furthermore, the reaction of the aldehyde with amines or hydrazines can generate Schiff bases and hydrazones, respectively. These imine-containing derivatives are not only stable compounds in their own right but can also serve as intermediates for the synthesis of more complex heterocyclic systems. For example, a coumarin-based fluorescent probe was synthesized through the condensation of a carbohydrazide (B1668358) with 1H-indazole-3-carbaldehyde, a reaction that could be analogously applied to the 4-carbaldehyde isomer. nih.gov

The following table outlines potential derivatization reactions of the aldehyde group:

| Reaction Type | Reagents | Potential Products |

| Wittig Reaction | Phosphonium (B103445) ylides (R-CH=PPh₃) | Alkenes |

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) | α,β-Unsaturated compounds |

| Reductive Amination | Amines (R-NH₂), reducing agent (e.g., NaBH₃CN) | Secondary amines |

| Schiff Base Formation | Primary amines (R-NH₂) | Imines |

| Hydrazone Formation | Hydrazines (R-NHNH₂) | Hydrazones |

Integration of Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Insights

A thorough understanding of the structural and electronic properties of this compound and its derivatives is crucial for predicting their reactivity and designing new applications. The integration of advanced spectroscopic techniques and computational methods provides deep mechanistic insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of N-alkylated indazoles. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) experiments can definitively establish the regiochemistry of alkylation by observing correlations between the protons of the propyl group and the carbons of the indazole ring system. beilstein-journals.org

Computational studies, particularly those employing Density Functional Theory (DFT), are increasingly used to rationalize the observed regioselectivity in N-alkylation reactions and to predict the electronic properties of indazole derivatives. nih.govnih.gov Such calculations can model the transition states of different reaction pathways and evaluate the relative energies of the N1 and N2-substituted products, thereby explaining the experimental outcomes. nih.gov Furthermore, theoretical calculations can predict spectroscopic properties, which can then be correlated with experimental data.

Utilization as Precursors for Advanced Materials with Tailored Electronic or Optical Properties

The indazole scaffold, being an electron-rich aromatic system, is an attractive building block for the synthesis of advanced materials with interesting electronic and optical properties. The presence of the N-propyl group and the reactive aldehyde functionality in this compound offers multiple points for modification to tune these properties.

Indazole derivatives have been investigated for their potential in organic electronics. For example, fluorinated 1H-indazoles are considered versatile building blocks for semiconducting molecules and polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com The aldehyde group of this compound can be used to extend the conjugation of the system through reactions like Knoevenagel or Wittig, leading to materials with tailored absorption and emission characteristics.

Design and Synthesis of Fluorescent Probes Based on Indazole Carbaldehyde Scaffolds for Biological Imaging

The development of novel fluorescent probes for biological imaging is a rapidly growing field. The indazole core has been successfully incorporated into fluorescent dyes. researchgate.netehu.essemanticscholar.orgresearchgate.netrsc.org The aldehyde group of this compound is an excellent anchor for the construction of fluorescent probes, as it can readily react with various fluorophores or recognition moieties.

For instance, the condensation of an indazole carbaldehyde with a suitable amino-functionalized fluorophore can create a Schiff base linkage, which can be designed to be sensitive to specific analytes or environmental conditions. The fluorescence properties of such probes can be modulated by processes such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). The design of indazole-based fluorophores has shown that strategic placement of electron-donating and electron-withdrawing groups can lead to significant changes in fluorescence intensity. researchgate.net This principle can be applied to this compound to develop ratiometric or "turn-on" fluorescent sensors.

A hypothetical design for a fluorescent probe could involve the reaction of this compound with an amino-substituted coumarin (B35378) or naphthalimide. The resulting imine could act as a recognition site for a specific ion or molecule, with the binding event altering the electronic properties of the system and leading to a detectable change in fluorescence.

Q & A

Q. Advanced

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets).

- QSAR Models : Train on datasets of indazole derivatives with measured IC50 values; prioritize descriptors like LogP, polar surface area, and H-bond acceptors .

- MD (Molecular Dynamics) : Simulate ligand-protein stability over 100 ns trajectories to assess binding mode persistence .

What challenges arise in crystallizing this compound, and how can they be mitigated?

Advanced

Challenges include poor crystal growth due to flexibility of the propyl chain. Solutions:

- Co-crystallization : Add co-formers (e.g., carboxylic acids) to stabilize lattice packing.

- Cryo-cooling : Use liquid nitrogen to reduce thermal motion artifacts during data collection.

- TWINABS : Apply twin refinement in SHELXL for overlapping diffraction spots .

How does the substitution pattern on the indazole ring influence the reactivity of this compound?

Advanced

The 4-carbaldehyde group directs electrophilic substitution to the 5- and 7-positions. Computational studies (e.g., NBO analysis) reveal resonance stabilization of the aldehyde group, reducing reactivity at the 3-position. Experimental validation via bromination (NBS in DMF) confirms regioselectivity .

What are best practices for scaling up the synthesis of this compound while maintaining yield?

Q. Advanced

- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, reducing side reactions (e.g., using Corning AFR module).

- Process Analytical Technology (PAT) : Inline FT-NIR monitors reaction progress for real-time adjustments.

- Green Chemistry : Replace POCl₃ with immobilized reagents (e.g., polymer-supported DMF) to simplify purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.